5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole
Description
Properties
IUPAC Name |
5-(3,4-dichlorophenyl)sulfanylthiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2N2S2/c9-6-2-1-5(3-7(6)10)13-8-4-11-12-14-8/h1-4H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHDWLRLGSFKWMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1SC2=CN=NS2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2N2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method starts with the reaction of 3,4-dichlorobenzenethiol with thiosemicarbazide, followed by cyclization in the presence of an oxidizing agent such as iodine or bromine . The reaction conditions often include refluxing in a suitable solvent like ethanol or acetic acid to facilitate the formation of the thiadiazole ring .
Chemical Reactions Analysis
Chemical Reactivity
The compound’s reactivity stems from its heterocyclic core and substituents:
Oxidation
The sulfanyl group (–S–) can undergo oxidation to sulfoxides or sulfones using agents like hydrogen peroxide or potassium permanganate.
Nucleophilic Substitution
The chlorinated phenyl substituent (3,4-dichlorophenyl) is susceptible to nucleophilic aromatic substitution. Chlorine atoms may be replaced by nucleophiles (e.g., amines, thiols) under basic conditions.
Ring-Opening Reactions
1,2,3-thiadiazoles can undergo ring-opening under specific conditions, such as treatment with acids or bases, leading to cleavage of the heterocycle. For instance, hydrolysis may yield thioamides or sulfonic acids .
Biological Relevance
While the specific compound’s biological activity is not detailed, 1,2,3-thiadiazoles generally exhibit antimicrobial , anticancer , and neuroprotective properties. The sulfanyl group enhances lipophilicity, potentially improving bioavailability .
Structural Stability and Reactivity Trends
The thiadiazole ring’s electron-deficient nature makes it prone to electrophilic attack, particularly at the 5-position (occupied by the sulfanyl group in this compound). The dichlorophenyl substituent may influence reactivity via steric hindrance or electron-withdrawing effects .
Comparative Analysis of Thiadiazole Reactions
| Reaction Type | Key Features | Typical Products |
|---|---|---|
| Oxidation | Sulfur oxidation | Sulfoxides/sulfones |
| Substitution | Nucleophilic attack | Substituted phenyl derivatives |
| Ring-opening | Acidic/basic conditions | Thioamides, sulfonic acids |
Scientific Research Applications
Antimicrobial Activity
The compound has shown significant potential as an antimicrobial agent. Research indicates that derivatives of thiadiazole, including 5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole, exhibit activity against various pathogens. For instance, studies have demonstrated that this compound can serve as a lead structure for developing new antimicrobial agents targeting bacteria and fungi .
Antitubercular Activity
A notable application of the compound is in the development of antitubercular agents. Thiadiazole derivatives have been synthesized and tested against Mycobacterium tuberculosis. In particular, compounds with a thiadiazole moiety have shown minimum inhibitory concentrations (MIC) comparable to established treatments like isoniazid . The presence of the dichlorophenyl group enhances the biological activity of these compounds.
Anticancer Potential
This compound has also been investigated for its anticancer properties. A series of studies have evaluated its efficacy against various cancer cell lines. For example, compounds derived from thiadiazoles demonstrated significant cytotoxicity against human lung cancer (A-549) and hepatocellular carcinoma (HepG-2) cell lines with IC50 values in the low micromolar range . The mechanism of action is thought to involve inhibition of DNA synthesis and interaction with key cellular targets involved in tumorigenesis .
Pesticide Development
In agriculture, this compound is being explored for its potential use in pesticide formulations. The compound's unique structure allows it to act effectively against various agricultural pests and pathogens. Its application could lead to the development of more effective and environmentally friendly pest control agents.
Case Study: Antimycobacterial Activity
In a study assessing the antimycobacterial activity of various thiadiazole derivatives, this compound exhibited promising results with MIC values indicating strong inhibitory effects against M. tuberculosis strains. This highlights its potential as a candidate for further drug development .
Case Study: Anticancer Efficacy
Another study focused on the anticancer properties of thiadiazole derivatives revealed that compounds similar to this compound were effective against multiple cancer cell lines. The research emphasized the importance of structural modifications in enhancing cytotoxicity and specificity toward cancer cells while minimizing toxicity to normal cells .
Mechanism of Action
The mechanism of action of 5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole involves its interaction with various molecular targets and pathways. In medicinal applications, it is believed to inhibit key enzymes and proteins involved in the growth and proliferation of pathogens and cancer cells . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .
Comparison with Similar Compounds
Halogen Substitution Patterns
- 5-(2,4-Dibromophenyl)-1,2,3-thiadiazole (93) : Exhibits anti-HIV activity (Figure 5, ), but its bromine substituents differ in position and electronegativity compared to the 3,4-dichloro configuration in the target compound. Chlorine atoms generally enhance antiviral potency due to stronger electron-withdrawing effects, as seen in compound 94 (IC50 = 3.59 µg/mL against HBV), which outperforms lamivudine (IC50 = 14.8 µg/mL) .
- 5-(3-Fluorophenyl)-1,3,4-thiadiazol-2-amine : Fluorine substitution at the meta position reduces steric hindrance but may lower cytotoxicity compared to dichloro derivatives .
Heterocyclic Modifications
- Piperidine-based Oxadiazole-Thiones (5a-5k): These derivatives, synthesized via Mannich reactions, demonstrate antimicrobial and cytotoxic activities. For example, compound 5a (3,4-dichlorophenyl group) shows enhanced activity over non-halogenated analogues, underscoring the importance of chlorine in bioactivity .
- 1,3,4-Thiadiazole-Triazole Hybrids : Compounds like 3,3-dimethyl-1-[5-(1H-1,2,4-triazol-1-ylmethyl)-1,3,4-thiadiazol-2-ylsulfanyl]butan-2-one exhibit diversified biological properties due to synergistic effects between thiadiazole and triazole moieties .
Antiviral Activity
- 2-{[4-(3,4-Dichlorophenyl)-1,2,3-thiadiazol-5-yl]sulfanyl}acetanilides: These derivatives act as non-nucleoside HIV-1 reverse transcriptase inhibitors, with substituents on the phenyl ring (e.g., 3,4-dichloro) enhancing binding affinity and inhibitory action .
- Compound 94 (5-(3,4-dichlorophenyl)-1,2,3-thiadiazole derivative) : Demonstrates exceptional anti-HBV activity (IC50 = 3.59 µg/mL), highlighting the advantage of para-substituted chlorine over ortho configurations .
Antimicrobial and Cytotoxic Effects
- Piperidine-Oxadiazole-Thiones (5a-5k) : Exhibit broad-spectrum antimicrobial activity against bacterial and fungal strains. Cytotoxicity studies reveal selective indices lower than lamivudine, suggesting a trade-off between potency and safety .
- Selenadiazole Derivatives : Replacing sulfur with selenium in the heterocycle (e.g., 1,2,3-selenadiazoles) alters electronic properties and may improve antioxidant or anticancer profiles, though this remains unexplored for the target compound .
Physicochemical and Functional Comparisons
Key Research Findings and Implications
- Substituent Position Matters : Para-substituted chlorine on the phenyl ring (as in compound 94) maximizes antiviral activity, while ortho or meta positions reduce efficacy .
- Hybrid Heterocycles Improve Functionality : Combining thiadiazole with triazole or selenadiazole moieties broadens biological applications .
- Trade-offs in Bioactivity : Chlorine enhances potency but may increase cytotoxicity, as seen in piperidine-oxadiazole-thiones .
Biological Activity
5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole is a member of the thiadiazole family, which is recognized for its diverse biological activities. The unique structural features of thiadiazoles contribute to their pharmacological potential, making them a focus of research in medicinal chemistry. This article reviews the biological activity of this specific compound, synthesizing findings from various studies and highlighting its therapeutic implications.
Structural Characteristics
The compound features a thiadiazole ring substituted with a dichlorophenyl group. The presence of the sulfur atom in the thiadiazole structure enhances its reactivity and interaction with biological targets. The aromatic nature of the dichlorophenyl moiety contributes to its stability and potential for bioactivity.
Antimicrobial Activity
Thiadiazole derivatives have shown significant antimicrobial properties. Research indicates that this compound exhibits activity against various bacteria and fungi. In a study evaluating different derivatives, compounds with similar structures demonstrated effectiveness against pathogens such as Escherichia coli and Staphylococcus aureus .
| Compound | Activity Against | Reference |
|---|---|---|
| This compound | E. coli, S. aureus | |
| Other Thiadiazole Derivatives | Various bacteria and fungi |
Anticancer Activity
The anticancer potential of thiadiazoles has been extensively studied. For instance, this compound has been evaluated for its cytotoxic effects on various cancer cell lines. In vitro studies have shown that similar derivatives can inhibit cell proliferation in human colon cancer (HCT116) and breast cancer (MCF-7) cell lines with IC50 values ranging from 0.74 to 10 μg/mL .
Anticonvulsant Activity
Thiadiazoles are also noted for their anticonvulsant properties. Studies have shown that derivatives can provide protection in seizure models, suggesting their potential as therapeutic agents for epilepsy. For example, compounds related to this compound exhibited protective effects in maximal electroshock seizure (MES) models .
The mechanisms underlying the biological activities of thiadiazoles often involve interactions with specific biomolecules. For instance:
- Antimicrobial Activity : The compounds may disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
- Anticancer Activity : Thiadiazoles can induce apoptosis through mitochondrial pathways or inhibit cell cycle progression.
- Anticonvulsant Activity : They may modulate neurotransmitter systems or influence ion channel activity.
Case Studies
Several case studies highlight the efficacy of thiadiazoles in clinical settings:
- Antimicrobial Efficacy : A study showed that derivatives similar to this compound exhibited potent activity against multi-drug resistant strains of bacteria.
- Cancer Cell Line Studies : Research demonstrated that certain substitutions on the thiadiazole ring significantly enhanced cytotoxicity against specific cancer types.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-[(3,4-Dichlorophenyl)sulfanyl]-1,2,3-thiadiazole, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves copper-catalyzed cross-coupling reactions between halogenated thiadiazole derivatives and 3,4-dichlorobenzenethiol. For example, a copper catalyst (e.g., CuI) in dimethylformamide (DMF) at 70°C under inert gas (N₂) achieves yields >75% by minimizing side reactions . Optimization of solvent polarity, temperature, and catalyst loading is critical. Evidence from analogous compounds suggests that replacing DMF with acetonitrile at lower temperatures (50°C) may reduce decomposition but requires longer reaction times .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodological Answer : A combination of ¹H/¹³C NMR and FT-IR spectroscopy is essential. NMR confirms substitution patterns (e.g., thiadiazole proton signals at δ 8.2–8.9 ppm and aromatic protons from the dichlorophenyl group) . FT-IR identifies sulfur-containing functional groups (C-S stretching at ~600–700 cm⁻¹). Purity is validated via TLC (Rf comparison) and elemental analysis (C, H, N, S within ±0.3% of theoretical values) .
Q. How does the 3,4-dichlorophenyl substituent influence the compound's physicochemical properties?
- Methodological Answer : The dichlorophenyl group enhances lipophilicity (logP ~3.5), improving membrane permeability in biological assays. Steric hindrance from chlorine atoms reduces reactivity at the sulfur atom but increases thermal stability (decomposition >200°C) . Computational modeling (e.g., DFT) can predict electronic effects, such as electron-withdrawing Cl substituents polarizing the thiadiazole ring .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across different in vitro models?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., antimicrobial vs. anticancer assays) often arise from assay-specific conditions. Standardize cell lines (e.g., HepG2 for cytotoxicity), control for metabolic interference (e.g., cytochrome P450 activity), and validate via dose-response curves with positive controls. For example, conflicting apoptosis data may require flow cytometry (Annexin V/PI staining) to distinguish necrotic vs. apoptotic pathways .
Q. How can structure-activity relationship (SAR) studies guide the design of more potent analogs?
- Methodological Answer : Systematic modifications to the thiadiazole core and sulfanyl group are key. For instance:
- Replace 3,4-dichlorophenyl with 3,5-dichloro or 4-fluorophenyl to test electronic effects on receptor binding .
- Introduce piperidine or pyrazine moieties at the 5-position to enhance solubility and bioavailability .
- Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like PIEZO1 ion channels .
Q. What mechanistic insights explain the compound's dual activity as an antimicrobial and anticancer agent?
- Methodological Answer : The thiadiazole scaffold disrupts bacterial membrane integrity (via lipid peroxidation) and induces mitochondrial apoptosis in cancer cells by activating caspase-3/7. Comparative transcriptomics (RNA-seq) in E. coli vs. MCF-7 cells reveals differential expression of oxidative stress genes (e.g., sodA, gst). Validate using reactive oxygen species (ROS) assays (DCFH-DA probe) and ATPase inhibition studies .
Q. How do steric and electronic factors influence regioselectivity in substitution reactions of the thiadiazole ring?
- Methodological Answer : The electron-deficient thiadiazole ring favors nucleophilic aromatic substitution at the 5-position due to resonance stabilization. Steric hindrance from the 3,4-dichlorophenyl group directs electrophiles (e.g., nitrating agents) to the less hindered 2-position. Computational tools (e.g., Gaussian) model transition states to predict regioselectivity, while Hammett plots correlate substituent effects with reaction rates .
Data Interpretation and Optimization
Q. What experimental designs minimize byproduct formation during scale-up synthesis?
- Methodological Answer : Use continuous flow reactors to maintain precise temperature control and reduce residence time, minimizing thermal degradation. For example, scaling from 1 mmol to 1 mol in a microreactor (70°C, 0.5 mL/min flow rate) improves yield by 15% compared to batch methods. Monitor intermediates via inline IR spectroscopy .
Q. How can contradictory NMR data from synthetic intermediates be reconciled?
- Methodological Answer : Ambiguous peaks may arise from rotamers or residual solvents. Use variable-temperature NMR (−20°C to 80°C) to coalesce split signals and 2D NMR (HSQC, HMBC) to assign quaternary carbons. For example, a singlet at δ 2.5 ppm initially attributed to methyl groups may instead be DMF residue; confirm via GC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
